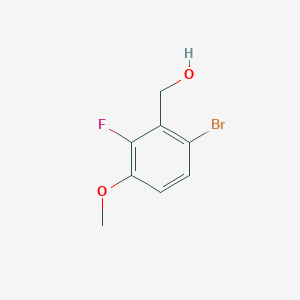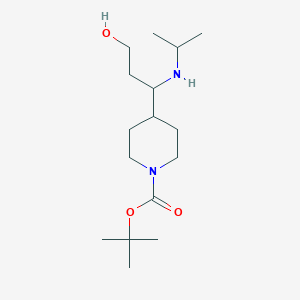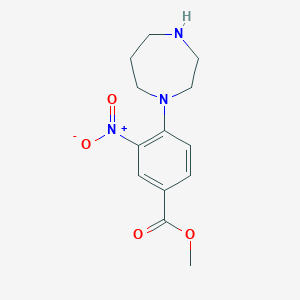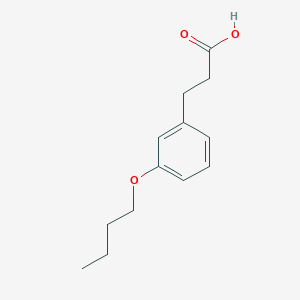![molecular formula C10H8O2 B13970468 (Cyclopenta[b]pyran-2-yl)acetaldehyde CAS No. 391687-99-3](/img/structure/B13970468.png)
(Cyclopenta[b]pyran-2-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopenta[b]pyran-2-yl)acetaldehyde is a chemical compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a cyclopentane ring and a pyran ring, with an aldehyde functional group attached to the second carbon of the pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopenta[b]pyran-2-yl)acetaldehyde can be achieved through various synthetic routes. One common method involves the chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes. In the presence of a palladium catalyst (Pd2(dba)3) and a phosphine ligand (dppe) in toluene, 2-pyrones undergo cycloaddition with vinyl cyclopropanes to afford cyclopenta[b]pyran-2-ones in high yields (78–96%) . The reaction conditions are optimized to achieve a high trans/cis ratio of the cycloadducts.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and scalable purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclopenta[b]pyran-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) can be used.
Major Products Formed
Oxidation: Formation of (Cyclopenta[b]pyran-2-yl)acetic acid.
Reduction: Formation of (Cyclopenta[b]pyran-2-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Cyclopenta[b]pyran-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Cyclopenta[b]pyran-2-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the fused ring system may interact with hydrophobic pockets in biological macromolecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta[b]pyran-2-ones: These compounds share the same fused ring system but lack the aldehyde functional group.
Cyclopenta[b]pyridine-2-yl derivatives: These compounds have a similar ring structure but contain a nitrogen atom in place of the oxygen atom in the pyran ring.
Uniqueness
(Cyclopenta[b]pyran-2-yl)acetaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
391687-99-3 |
|---|---|
Formule moléculaire |
C10H8O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-cyclopenta[b]pyran-2-ylacetaldehyde |
InChI |
InChI=1S/C10H8O2/c11-7-6-9-5-4-8-2-1-3-10(8)12-9/h1-5,7H,6H2 |
Clé InChI |
BJWLUAYUYGFCIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC=C(OC2=C1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)



![Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13970410.png)

![N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B13970425.png)


![2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B13970437.png)

![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)

![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
